molecular formula C6H6ClNO3 B13164477 Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate

Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B13164477
M. Wt: 175.57 g/mol
InChI Key: BETPUTJXKXNYPC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazole ring structure with a chlorine atom at the 5-position and a methyl ester functional group. The molecular formula is C6H6ClN1O3C_6H_6ClN_1O_3 with a molecular weight of approximately 177.57 g/mol. Its structure is pivotal in determining its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens by interfering with microbial enzymes, which is crucial for their survival.

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansEffective antifungal activity

The compound's mechanism involves the inhibition of specific enzymes that are essential for microbial metabolism, leading to cell death or growth inhibition.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells, particularly in colorectal cancer cell lines (Caco-2). The compound demonstrated a significant reduction in cell viability compared to untreated controls.

Cell Line Viability (%) p-value
Caco-2 (untreated)100%-
Caco-2 (treated)39.8%<0.001

The apoptosis mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, indicating potential for therapeutic applications in cancer treatment .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells.

Antimicrobial Mechanism

The compound inhibits microbial enzymes critical for metabolic processes, thus disrupting cell wall synthesis and function. This leads to increased permeability and eventual lysis of microbial cells.

Anticancer Mechanism

In cancer cells, the compound triggers apoptotic pathways by modulating signaling cascades that lead to cell cycle arrest and programmed cell death. This effect is often enhanced when combined with other chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Research

In vitro studies on Caco-2 cells revealed that treatment with this compound resulted in significant apoptosis induction. The study highlighted the compound's potential as an adjunct therapy in colorectal cancer treatment, warranting further investigation into its efficacy in vivo .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate precursors such as chloroacetyl chloride and methyl oxazolate derivatives.
  • Reagents : Use of bases like sodium hydroxide or potassium carbonate during reactions.
  • Conditions : The reaction is generally carried out under reflux conditions to facilitate complete conversion.

The following table summarizes different synthetic routes:

Route Yield (%) Conditions
Route A75%Reflux in ethanol
Route B85%Microwave-assisted synthesis

Properties

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H6ClNO3/c1-3-4(6(9)10-2)5(7)11-8-3/h1-2H3

InChI Key

BETPUTJXKXNYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)OC)Cl

Origin of Product

United States

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